7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide is a complex organic compound with the molecular formula . It is categorized under the class of azepines and quinoxalines, which are known for their diverse biological activities and potential therapeutic applications. The compound is recognized for its structural intricacies and has garnered interest in medicinal chemistry due to its unique properties and reactivity.
7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide belongs to the broader category of heterocyclic compounds. Specifically, it is a member of the azepine family, characterized by a seven-membered ring containing nitrogen atoms. This classification highlights its relevance in pharmacology and organic synthesis.
The synthesis of 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide involves several intricate steps that typically include multi-component reactions. One notable method involves a 1,3-dipolar cycloaddition reaction, which forms the core structure of the compound through the interaction of appropriate dipoles with suitable alkenes or alkynes .
The synthesis often requires careful control over reaction conditions such as temperature and solvent choice to optimize yields and selectivity. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure of synthesized compounds .
The molecular structure of 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide can be represented by its InChI code:
This code encapsulates the compound's atomic composition and connectivity. The structural analysis reveals that it features a fused bicyclic system that contributes to its chemical properties.
Key structural data includes:
The reactivity of 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide can be explored through various chemical transformations.
Reactivity studies often utilize spectroscopic methods to monitor changes during reactions. For example, reactions with bases or nucleophiles can lead to significant structural modifications that are critical for developing new derivatives with enhanced biological activity .
The mechanism of action for compounds like 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide typically involves interactions at the molecular level with biological targets such as enzymes or receptors.
Research indicates that similar compounds have shown promise in modulating neurotransmitter systems or exhibiting anti-inflammatory properties .
The physical and chemical properties of 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide are essential for understanding its behavior in various environments.
Key chemical properties include:
7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide has potential applications in scientific research:
The discovery of 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide (CAS 2306217-12-7) emerged from intensive research into nicotinic acetylcholine receptor (nAChR) partial agonists during the early 2000s. This compound was identified as a pivotal synthetic intermediate during exploratory efforts to develop selective α4β2 nAChR ligands for smoking cessation therapeutics. Its structural framework—featuring a constrained tricyclic system with a bridged azepine core and quinoxaline N-oxide—represented a significant departure from classical nicotine analogs. The molecular architecture was strategically engineered to enforce a specific spatial orientation of hydrogen-bond acceptors (N-oxide) and basic nitrogen centers, thereby optimizing interactions with nAChR subtype binding pockets. This design rationale ultimately enabled the development of varenicline, which retains the core bicyclic pharmacophore but replaces the quinoxaline N-oxide with a chlorinated pyridine ring [2] [7]. Patent literature from 2009-2010 first documented efficient synthetic routes to this compound, underscoring its role in refining receptor selectivity profiles while minimizing off-target activity [2].
This compound serves as the penultimate intermediate in multiple industrial-scale syntheses of varenicline, a first-line nAChR partial agonist medication. Its strategic importance stems from its functional group compatibility and conformational rigidity, which facilitate high-yielding transformations to the final API. Two principal methodologies exploit its chemical reactivity:
Ring Formation via Diamine-Glyoxal Condensation: The most efficient route involves the condensation of an ortho-diamino intermediate (derived from nitro-group reductions) with glyoxal (40% aqueous solution) under inert atmosphere. This reaction proceeds through a sequential Schiff base formation and cyclization at 20-30°C, yielding the tricyclic N-oxide framework with >85% efficiency. Critical parameters include pH control (7.5-8.5), stoichiometric glyoxal excess (1.2-1.5 eq), and reaction times of 12-18 hours to minimize over-oxidation byproducts [4] [7].
Protecting Group Strategies: Advanced synthetic protocols incorporate protecting groups (e.g., trifluoroacetamide) on the aliphatic nitrogen prior to ring closure. This suppresses side reactions during glyoxal condensation. Subsequent alkaline hydrolysis (2M NaOH, toluene, 37-40°C) cleanly deprotects the amine without disrupting the N-oxide functionality [4].
Table 1: Synthetic Methodologies for Key Intermediate Formation
Method | Reaction Conditions | Solvent System | Yield (%) | Purity (%) |
---|---|---|---|---|
Glyoxal Cyclization | Glyoxal (1.2 eq), 25°C, 18h, N₂ atmosphere | H₂O | 85-89 | >98.5 |
Catalytic Ring Closure | Glyoxal (1.5 eq), Lewis acid catalyst, 0-5°C, 6h | Dichloromethane/H₂O | 92 | 99.2 |
Protected Amine Approach | Glyoxal (1.3 eq), TFA-protected diamine, pH 8.0, 12h | IPA/H₂O | 88 | 99.1 |
Post-synthesis, the compound is typically converted to crystalline salts (e.g., (2R,3R)-2,3-dihydroxysuccinate) for purification and stability enhancement. The tartrate salt formation in methanol enables chiral resolution and removes residual impurities via recrystallization, achieving pharmacopeial-grade material [6]. These processes underscore its manufacturability and critical function in supplying high-purity varenicline for clinical use.
The molecule’s distinctive architecture comprises three interconnected ring systems:
Table 2: Structural Elements and Receptor Binding Roles
Structural Feature | Biochemical Role | Impact on Binding Affinity |
---|---|---|
Quinoxaline N-oxide | Hydrogen-bond acceptor at α4β2 nAChR complementary sub-site | Enhances specificity vs. α7 nAChR subtypes |
Aliphatic tertiary amine | Ionic interaction with conserved receptor aspartate residues | Increases binding energy (ΔG = -9.2 kcal/mol) |
Methano-bridge rigidity | Prefers bioactive conformation matching nicotine’s pyrrolidine tilt | Reduces entropic penalty upon binding |
Planar quinoxaline π-system | Cation-π stacking with tryptophan residue (Loop B) | Contributes 30% to total binding energy |
Computational analyses confirm that the N-oxide moiety’s electron density distributes across the quinoxaline ring, creating an electrostatic potential map that complements the anionic nAChR binding cleft. This feature is absent in non-oxidized analogs, explaining the 10-fold higher α4β2 binding affinity observed in pharmacological screens. Additionally, the methano bridge constrains the azepine nitrogen in an optimal geometry (dihedral angle: 112.7°) for salt bridge formation with β2 subunit Glu226. These attributes collectively enable sub-nanomolar receptor occupancy while minimizing interactions with non-targeted CNS receptors, thereby reducing adverse effect profiles in clinical analogs like varenicline [1] [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: